molecular formula C16H13F3O4 B6411368 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid CAS No. 1261987-34-1

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6411368
CAS No.: 1261987-34-1
M. Wt: 326.27 g/mol
InChI Key: YSWZNMMYXCJLDL-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzaldehyde or this compound.

    Reduction: Formation of 2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinctive chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic distribution and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-trifluoromethylphenylboronic acid
  • 2-Methoxy-5-trifluoromethylphenol
  • 2-Methoxy-5-trifluoromethylbenzaldehyde

Uniqueness

Compared to similar compounds, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the benzoic acid core. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

5-methoxy-2-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c1-22-10-4-5-11(13(8-10)15(20)21)12-7-9(16(17,18)19)3-6-14(12)23-2/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWZNMMYXCJLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692137
Record name 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-34-1
Record name 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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